Cas no 2171838-05-2 (5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
- EN300-1593526
- [5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 2171838-05-2
-
- Inchi: 1S/C12H21N3O2/c1-3-10(8-17-2)15-12(9-5-4-6-9)11(7-16)13-14-15/h9-10,16H,3-8H2,1-2H3
- InChI Key: HFVQCPPAALFACW-UHFFFAOYSA-N
- SMILES: O(C)CC(CC)N1C(=C(CO)N=N1)C1CCC1
Computed Properties
- Exact Mass: 239.16337692g/mol
- Monoisotopic Mass: 239.16337692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 60.2Ų
5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593526-0.1g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 0.1g |
$1879.0 | 2023-06-04 | ||
Enamine | EN300-1593526-0.05g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 0.05g |
$1793.0 | 2023-06-04 | ||
Enamine | EN300-1593526-0.5g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 0.5g |
$2049.0 | 2023-06-04 | ||
Enamine | EN300-1593526-10000mg |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 10000mg |
$9177.0 | 2023-09-23 | ||
Enamine | EN300-1593526-2500mg |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 2500mg |
$4183.0 | 2023-09-23 | ||
Enamine | EN300-1593526-5.0g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 5g |
$6190.0 | 2023-06-04 | ||
Enamine | EN300-1593526-10.0g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 10g |
$9177.0 | 2023-06-04 | ||
Enamine | EN300-1593526-1.0g |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 1g |
$2134.0 | 2023-06-04 | ||
Enamine | EN300-1593526-100mg |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 100mg |
$1879.0 | 2023-09-23 | ||
Enamine | EN300-1593526-1000mg |
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2171838-05-2 | 1000mg |
$2134.0 | 2023-09-23 |
5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Related Literature
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
Additional information on 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
5-Cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol: A Comprehensive Overview
5-Cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2171838-05-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutyl and triazole moieties, which confer it with a range of potential biological activities and therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential therapeutic uses of this compound.
The chemical structure of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is composed of a cyclobutyl ring attached to a triazole moiety, with a methoxybutan-2-yl group substituting the triazole ring. The presence of these functional groups imparts the compound with specific physicochemical properties that are crucial for its biological activity. The cyclobutyl ring is known for its rigidity and conformational constraints, which can enhance the binding affinity of the molecule to its target proteins. The triazole moiety, on the other hand, is a versatile functional group that is often found in bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions.
The synthesis of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol typically involves a multi-step process that includes the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This click chemistry approach is highly efficient and has been widely used in the synthesis of complex molecules. The subsequent introduction of the cyclobutyl and methoxybutan-2-yl groups can be achieved through various organic reactions such as alkylation and substitution reactions. Recent advancements in synthetic methodologies have further optimized these processes, leading to higher yields and improved purity of the final product.
In terms of biological properties, 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol has shown promising activity in several biological assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it an attractive candidate for drug development.
Furthermore, preliminary pharmacological studies have indicated that 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol possesses favorable pharmacokinetic properties. It exhibits good solubility and stability in physiological conditions, which are essential for effective drug delivery. Additionally, it has shown low toxicity in preclinical models, suggesting a favorable safety profile. These attributes make it a promising lead compound for further optimization and clinical evaluation.
The potential therapeutic applications of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol are diverse and include cancer therapy, anti-inflammatory treatments, and neurodegenerative disease management. In cancer research, the compound's ability to inhibit protein kinases could be harnessed to develop targeted therapies that disrupt tumor growth and metastasis. Similarly, its anti-inflammatory properties make it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Recent research findings have also highlighted the compound's neuroprotective effects. Studies have shown that 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-y-lmethanol can reduce oxidative stress and protect neurons from damage in models of Alzheimer's disease and Parkinson's disease. These findings open up new avenues for exploring its use in neurodegenerative disorders where oxidative stress plays a significant role.
In conclusion, 5-cyclobutyl--(1-methoxybutan--y-l)-H-,,-triazol--y-lmethanol (CAS No. 2171838-) is a promising compound with a unique chemical structure that confers it with diverse biological activities. Its potential as an inhibitor of key enzymes involved in disease pathways makes it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for its potential use in treating various diseases.
2171838-05-2 (5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol) Related Products
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)



